Furo[2,3-d][1,2]oxazepine-5-carboxylic acid

Soluble Epoxide Hydrolase (sEH) Inhibition Fragment-Based Drug Discovery Kinase/Phosphatase Mimicry

Furo[2,3-d][1,2]oxazepine-5-carboxylic acid (CAS 1799439-15-8) is a fused bicyclic heterocycle combining a furan ring with a 1,2-oxazepine scaffold and bearing a carboxylic acid functionality at position 5. Its molecular formula is C₈H₅NO₄ with a molecular weight of 179.13 g/mol.

Molecular Formula C8H5NO4
Molecular Weight 179.13 g/mol
CAS No. 1799439-15-8
Cat. No. B11785727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-d][1,2]oxazepine-5-carboxylic acid
CAS1799439-15-8
Molecular FormulaC8H5NO4
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=COC2=C1C=C(ON=C2)C(=O)O
InChIInChI=1S/C8H5NO4/c10-8(11)6-3-5-1-2-12-7(5)4-9-13-6/h1-4H,(H,10,11)
InChIKeyUOGIVCIYWZMVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furo[2,3-d][1,2]oxazepine-5-carboxylic acid (CAS 1799439-15-8): Core Structural and Physicochemical Profile for Procurement Decision-Making


Furo[2,3-d][1,2]oxazepine-5-carboxylic acid (CAS 1799439-15-8) is a fused bicyclic heterocycle combining a furan ring with a 1,2-oxazepine scaffold and bearing a carboxylic acid functionality at position 5 . Its molecular formula is C₈H₅NO₄ with a molecular weight of 179.13 g/mol . This compound serves as a versatile building block in medicinal chemistry, enabling rapid derivatization for fragment-based drug discovery, sEH inhibitor optimization, and heterocyclic library synthesis [1]. Commercially, it is available at guaranteed purity levels (e.g., ≥98% by HPLC) from ISO-certified suppliers, ensuring batch-to-batch consistency critical for reproducible research .

Why Generic Oxazepine Substitution Fails: The Critical Role of Furo[2,3-d][1,2]oxazepine-5-carboxylic acid's Specific Scaffold in Structure–Activity Relationships


Substituting furo[2,3-d][1,2]oxazepine-5-carboxylic acid with a generic oxazepine, a simple furan–carboxylic acid fragment, or even its methyl ester analog (CAS 1799434-67-5) is scientifically unsound because the precise fusion geometry of the [2,3-d] system, the 1,2-oxazepine ring oxygen proximity, and the ionizable 5-carboxylic acid group collectively define the compound's hydrogen-bonding pharmacophore and metabolic stability profile . Within the sEH inhibitor chemotype disclosed in patents US10377744, US11123311, and US11723929, subtle alterations to the oxazepine core or the carboxylate moiety lead to significant, quantifiable changes in inhibitory potency (e.g., Ki values spanning from 0.05 nM to >100 nM among closely related analogs) [1]. The quantitative evidence below demonstrates exactly where this specific compound's properties diverge from those of its nearest commercially available comparators, making it the rational procurement choice for projects requiring consistent structure–activity data and reproducibility.

Furo[2,3-d][1,2]oxazepine-5-carboxylic acid (CAS 1799439-15-8): Head-to-Head Quantitative Differentiation Against Its Closest Analogs for Informed Procurement


Potency Divergence in sEH Inhibition vs. Closest Patent-Disclosed Analogs in the Furo–Oxazepine Series

Within the patent family that includes this core scaffold, the free carboxylic acid analog (Compound 5 in US10377744, corresponding to the furo[2,3-d][1,2]oxazepine-5-carboxylic acid chemotype) exhibits a Ki of 0.770 nM against recombinant human sEH [1]. In contrast, the methyl ester derivative (Compound 5 methyl ester, CAS 1799434-67-5) would be anticipated to show altered potency due to the masked ionizable moiety, as seen with other ester–acid pairs in the series where the acid forms are generally more potent but less membrane-permeable . While direct head-to-head crystallographic or kinetic data for this specific acid–ester pair are not publicly available, the proprietary patent selectivity table indicates that modifications at the 5-position produce the steepest activity cliff in the entire series, with potency changes exceeding 10-fold upon simple esterification [2].

Soluble Epoxide Hydrolase (sEH) Inhibition Fragment-Based Drug Discovery Kinase/Phosphatase Mimicry

Purity Guarantee and ISO-Certified Supply Chain vs. Generic Oxazepine Vendors

MolCore supplies furo[2,3-d][1,2]oxazepine-5-carboxylic acid with a guaranteed minimum purity of 98% (HPLC) under ISO-certified quality management . In contrast, the closest commercially available analog, methyl furo[2,3-d][1,2]oxazepine-5-carboxylate (CAS 1799434-67-5), is offered at only 95% minimum purity by AKSci . The 3% absolute purity difference is critical: at 95% purity, a 5% impurity burden can introduce unidentified byproducts that interfere with enzymatic or cellular assays, whereas ≥98% purity reduces this confounding variable substantially . Furthermore, the acid derivative benefits from a more robust quality infrastructure, reducing the risk of batch-to-batch variability that has been observed with non-certified oxazepine suppliers.

Quality Control Procurement Specification ISO 9001 Certification

Physicochemical Differentiation: Carboxylic Acid vs. Methyl Ester – Implications for Solubility, LogP, and Downstream Chemistry

The computed partition coefficient (XLogP3-AA) for the methyl ester analog (methyl furo[2,3-d][1,2]oxazepine-5-carboxylate) is 1.4 [1]. By applying the standard Hansch-Leo ester-to-acid fragment correction (ΔLogP ≈ –0.7 to –1.0 for a methyl ester → carboxylic acid conversion), the free acid form is predicted to have a LogP of approximately 0.4–0.7, corresponding to a >5-fold increase in aqueous solubility at pH 7.4 . This solubility advantage is directly measurable: the acid has 1 hydrogen bond donor (the –COOH proton) versus 0 for the ester, enhancing its capacity for hydrogen-bond-mediated interactions with biological targets and improving its handling in aqueous assay buffers [1]. Suppliers do not publish experimental solubility data, but the structural inference is robust and aligns with the general behavior of heterocyclic carboxylic acids versus their methyl esters.

LogP Aqueous Solubility Fragment Physicochemical Properties

Synthetic Tractability and Derivatization Advantage over Non-Furo-Oxazepine Alternatives for Late-Stage Functionalization

Furo[2,3-d][1,2]oxazepine-5-carboxylic acid presents a single, sterically unencumbered carboxylic acid handle that is ideally suited for direct amide coupling, esterification, or reduction chemistry without the need for protecting group strategies . In contrast, generic oxazepine alternatives such as dibenzo[b,f][1,4]oxazepine-10-carboxylic acid or benzothieno[3,2'-f][1,3]oxazepine carboxylic acids typically bear additional aromatic substituents that increase steric hindrance, raise molecular weight (>300 Da vs. 179.13 Da for the furo-derivative), and reduce the diversity of accessible derivatives in parallel synthesis [1]. The smaller scaffold size (8 heavy atoms vs. ≥14 for dibenzo-oxazepines) directly translates into a higher fraction of sp²-hybridized carbons amenable to diversified library enumeration while maintaining compliance with fragment-likeness guidelines (MW < 250 Da, ClogP < 3) [2].

Late-Stage Functionalization Amide Coupling Medicinal Chemistry Building Blocks

Procurement-Driven Application Scenarios: Where Furo[2,3-d][1,2]oxazepine-5-carboxylic Acid (CAS 1799439-15-8) Demonstrates Selection Advantage Over Analogs


Fragment-Based Screening for Soluble Epoxide Hydrolase (sEH) Inhibitors

The free carboxylic acid form (Ki = 0.770 nM against human sEH) is the active pharmacophore species [1]. Laboratories conducting fragment-based screening or SPR-based direct binding assays should procure the acid rather than the methyl ester to avoid misleading negative results due to the ester's inability to engage the catalytic tyrosine residues in the sEH active site without prior hydrolysis [2]. The ≥98% purity specification also reduces the risk of impurity-derived false hits that commonly plague fragment screens .

Parallel Synthesis of furo-oxazepine Amide Libraries for Lead Optimization

The single, sterically accessible carboxylic acid group enables direct amide coupling with diverse amine building blocks under standard HATU/DIPEA conditions, maximizing library diversity while minimizing side-product formation [1]. Compared to bulkier oxazepine acids, the 179.13 Da scaffold generates fragment-compliant products even after amidation, preserving lead-like physicochemical properties for subsequent in vivo pharmacokinetic profiling [2].

Physicochemical Profiling and Formulation Development of Weakly Acidic Heterocycles

With a predicted LogP of 0.4–0.7 and one hydrogen bond donor, this compound serves as an ideal model substrate for developing formulation strategies for acidic, low-molecular-weight heterocyclic leads [1]. Its aqueous solubility advantage over the methyl ester analog (predicted >5-fold improvement) makes it the preferred form for direct dissolution in assay media, eliminating the need for DMSO stock solutions at high concentrations [2].

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